molecular formula C16H24N2O3 B6338952 tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate CAS No. 1820604-09-8

tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate

Cat. No.: B6338952
CAS No.: 1820604-09-8
M. Wt: 292.37 g/mol
InChI Key: AEZCCEXZBZGAKP-UHFFFAOYSA-N
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Description

tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate is an organic compound with the molecular formula C16H24N2O3 It is a derivative of carbamate and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate typically involves the reaction of 4-hydroxyphenyl isocyanate with tert-butyl piperidine-4-carboxylate. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-hydroxyphenyl)carbamate
  • tert-Butyl (4-aminophenyl)carbamate
  • tert-Butyl (4-methoxyphenyl)carbamate

Uniqueness

tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(4-piperidin-4-yloxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-4-6-13(7-5-12)20-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZCCEXZBZGAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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